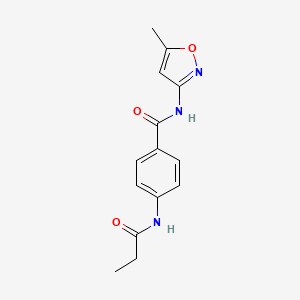![molecular formula C19H15NO7 B3448477 2-[4-(acetyloxy)-3-methoxyphenyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B3448477.png)
2-[4-(acetyloxy)-3-methoxyphenyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate
Overview
Description
2-[4-(Acetyloxy)-3-methoxyphenyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate is an organic compound known for its unique chemical structure and properties. This compound features an acetate group and a benzoxazine moiety, making it valuable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(acetyloxy)-3-methoxyphenyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate can involve several steps:
Aromatic Nitration: : The process starts with nitrating a methoxybenzene derivative.
Reduction: : The nitro group is reduced to an amine.
Acetylation: : Acetylation of the amine provides the acetamide intermediate.
Oxidation: : The acetamide is then oxidized to form the benzoxazine ring structure.
Esterification: : Finally, acetylation of the hydroxyl groups leads to the formation of the desired acetate compound.
Industrial Production Methods
Industrial production might employ more efficient catalysts and optimized conditions:
Catalysts: : Use of specific acid or base catalysts to enhance reaction rates.
Temperature Control: : Precise control of reaction temperatures to maximize yields.
Purification: : Advanced techniques such as chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can participate in various types of reactions including:
Oxidation: : The methoxy and acetyloxy groups can undergo oxidation under suitable conditions.
Reduction: : Reduction of the benzoxazine ring might lead to ring-opening reactions.
Substitution: : The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Substitution Conditions: : Acidic or basic conditions, often with halogenating agents for substitutions.
Major Products
The reactions typically produce:
Oxidized derivatives with altered functional groups.
Reduced forms with opened or modified ring structures.
Substituted benzoxazine derivatives depending on the reagents used.
Scientific Research Applications
2-[4-(Acetyloxy)-3-methoxyphenyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate has multiple applications:
Chemistry: : Utilized as a precursor for synthesizing complex organic compounds.
Biology: : Studied for its potential biological activities and as a biochemical probe.
Medicine: : Investigated for its pharmaceutical properties, such as anti-inflammatory or anticancer activities.
Industry: : Employed in materials science for developing new polymers or advanced materials.
Mechanism of Action
The compound exerts its effects through several molecular pathways:
Interaction with Enzymes: : It can inhibit or activate specific enzymes, leading to alterations in metabolic pathways.
Binding to Receptors: : It may bind to certain cellular receptors, triggering a series of intracellular events.
DNA Interactions: : Potential to intercalate with DNA, affecting gene expression.
Comparison with Similar Compounds
2-[4-(Acetyloxy)-3-methoxyphenyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate can be compared with similar benzoxazine derivatives:
Similar Compounds: : 2-[4-(Methoxy)-3-phenoxyphenyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate, 2-[4-(Hydroxy)-3-methoxyphenyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate.
Uniqueness: : This compound stands out due to the specific placement of acetyloxy and methoxy groups, which confer unique chemical and biological properties.
By meticulously analyzing the structure, synthesis, reactions, and applications of this compound, we can appreciate its value and potential across various scientific fields.
Properties
IUPAC Name |
[2-(4-acetyloxy-3-methoxyphenyl)-4-oxo-3,1-benzoxazin-6-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO7/c1-10(21)25-13-5-6-15-14(9-13)19(23)27-18(20-15)12-4-7-16(26-11(2)22)17(8-12)24-3/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMABFKFEIJZROX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=CC(=C(C=C3)OC(=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B3448399.png)

![2-(3,4-dimethoxyphenyl)-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B3448410.png)
![4-{[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}-2-METHOXYPHENYL ACETATE](/img/structure/B3448415.png)
![6-(5-chloro-2-pyridinyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B3448429.png)
![N-(4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B3448439.png)
![N-(4-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B3448442.png)
![N-(5-(1H-Benzo[d]imidazol-2-yl)-2-methylphenyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B3448454.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3448460.png)
![N-{2-methyl-4-[(2-propylpentanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B3448479.png)
![N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)-2-furamide](/img/structure/B3448483.png)
![N-(4-{[(2-ethoxyphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B3448485.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B3448492.png)
![2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE](/img/structure/B3448500.png)
